

Discovery and development of Pkr-IN-C51

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Compound of Interest

Compound Name: *Pkr-IN-C51*

Cat. No.: *B11932329*

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An in-depth technical guide on the discovery and development of the protein kinase R (PKR) inhibitor, **Pkr-IN-C51**, is currently challenging to compile due to the limited availability of public-domain information. While the compound is listed by several chemical suppliers, detailed scientific literature regarding its discovery, synthesis, and characterization is not readily accessible.

Pkr-IN-C51, also identified as compound 51, is recognized as an ATP-competitive inhibitor of PKR. It has a reported IC₅₀ of 9 μ M and has been shown to inhibit the intracellular activation of PKR in a dose-dependent manner within primary mouse macrophages. The compound is registered under the CAS number 1314594-23-4 and has a molecular formula of C₂₃H₂₁N₅. Its IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Despite these available data points, a comprehensive narrative of its discovery and development, including the lead identification and optimization process, is not detailed in currently available public records. Furthermore, specific experimental protocols for its synthesis, purification, and the assays used for its characterization are not published in accessible scientific journals.

The primary sources of information for such a compound are typically found in peer-reviewed scientific publications or patents. While patent databases associated with the chemical structure of **Pkr-IN-C51** exist, a thorough analysis of these documents would be required to extract the detailed methodologies and developmental history. Without access to and a comprehensive review of this primary source material, a technical guide that meets the user's core requirements for detailed experimental protocols and a complete discovery and development history cannot be adequately fulfilled at this time.

Quantitative Data

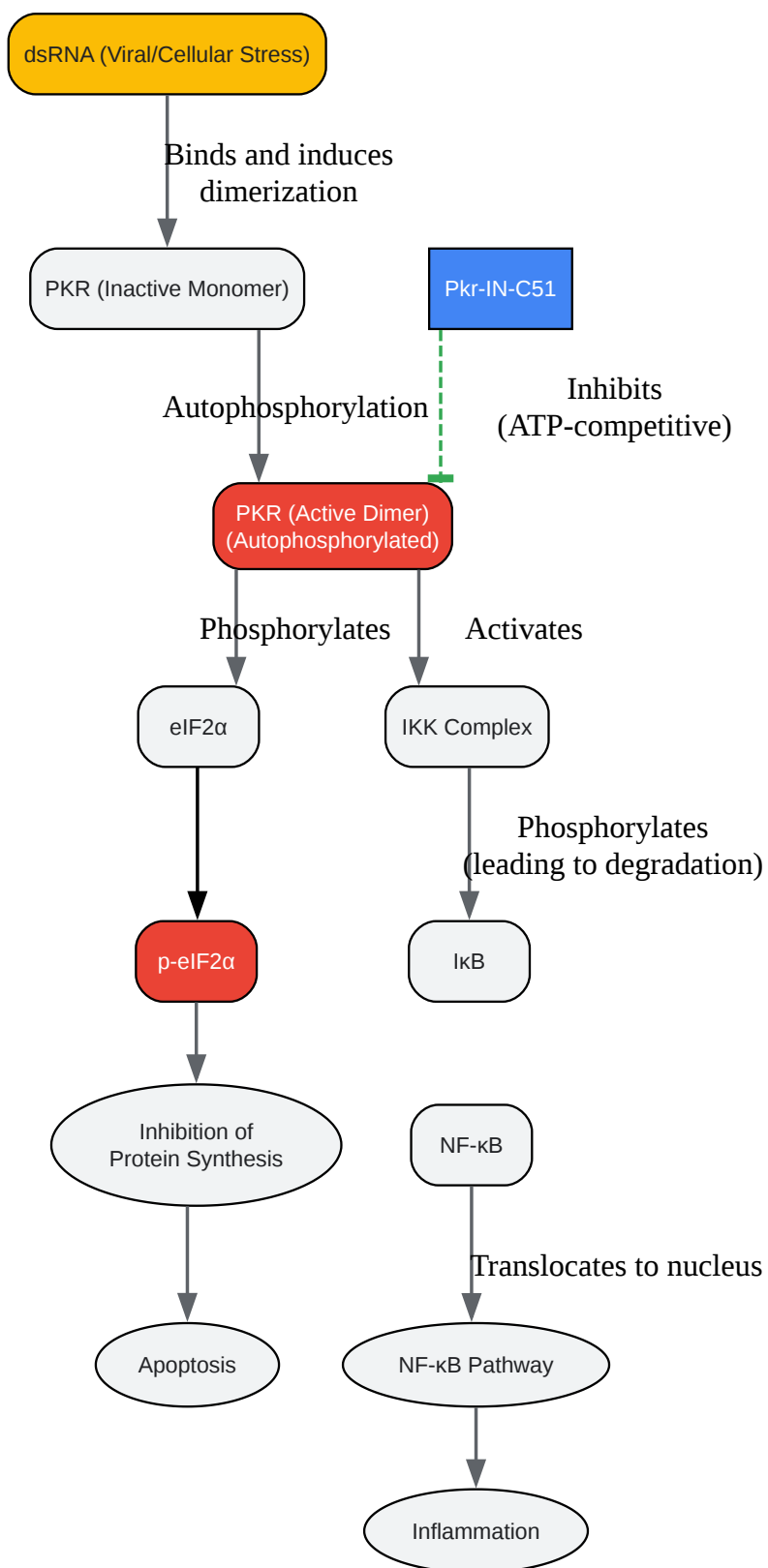
A summary of the known quantitative data for **Pkr-IN-C51** is presented below.

Parameter	Value	Description
IC50	9 μ M	The half maximal inhibitory concentration against Protein Kinase R (PKR).
Binding Mechanism	ATP-competitive	Pkr-IN-C51 binds to the ATP-binding site of PKR, competing with the native substrate.
Cellular Activity	Dose-dependent inhibition of PKR activation	Observed in primary mouse macrophages.

Signaling Pathways and Experimental Workflows

Due to the lack of detailed experimental data in the public domain, diagrams for specific signaling pathways elucidated using **Pkr-IN-C51** and detailed experimental workflows for its characterization are not available.

In general, as a PKR inhibitor, **Pkr-IN-C51** would be expected to modulate the downstream effects of PKR activation. A generalized diagram of the PKR signaling pathway is provided below for context.



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Caption: Generalized Protein Kinase R (PKR) signaling pathway.

Further detailed information is contingent on the public availability of the primary research that describes the discovery and characterization of **Pkr-IN-C51**.

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